molecular formula C12H8BrFO2 B1405448 7-Bromo-1-fluoronaphthalen-2-yl acetate CAS No. 1799434-50-6

7-Bromo-1-fluoronaphthalen-2-yl acetate

Cat. No. B1405448
M. Wt: 283.09 g/mol
InChI Key: UPOXYFDTZLCBBA-UHFFFAOYSA-N
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Description

“7-Bromo-1-fluoronaphthalen-2-yl acetate” is a chemical compound with the molecular formula C12H8BrFO2 .


Molecular Structure Analysis

The molecular weight of “7-Bromo-1-fluoronaphthalen-2-yl acetate” is 283.09 . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The density of “7-Bromo-1-fluoronaphthalen-2-yl acetate” is 1.6±0.1 g/cm3 . The boiling point is 364.1±27.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Synthesis and Characterization

  • Practical Synthesis : A practical synthesis method for 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride has been reported, utilizing a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction. This method employs 1-bromo-7-fluoronaphthalene, showcasing its role in synthesis processes (Magano et al., 2008).

  • Synthesis, Characterization, and Biological Evaluation : The compound 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one, related to 7-Bromo-1-fluoronaphthalen-2-yl acetate, was synthesized and characterized for its antimicrobial activities (Sherekar et al., 2021).

  • X-Ray Powder Diffraction Study : The polymorphism of a related compound, [3-(4-bromo-2-fluorobenzyl)-7-fluoro-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-1-yl] acetic acid, was characterized by X-ray powder diffractometry, demonstrating the importance of 7-Bromo-1-fluoronaphthalen-2-yl acetate in analyzing crystal structures (Miyamae et al., 1994).

Pharmaceutical Research

  • Antimycobacterial Activities : Novel phthalazinyl derivatives, including compounds related to 7-Bromo-1-fluoronaphthalen-2-yl acetate, were synthesized and evaluated for their antimycobacterial activities against various mycobacterial species (Sriram et al., 2009).

  • High-Performance Liquid Chromatography Analysis : 2-Bromoacetyl-6-methoxynaphthalene, a related compound, was used as a fluorogenic labelling reagent in pre-column derivatization for HPLC separation of carboxylic acids, highlighting the analytical applications of derivatives of 7-Bromo-1-fluoronaphthalen-2-yl acetate (Gatti et al., 1992).

Photophysical and Electrochemical Properties

  • Photophysical, Electrochemical, and Electroluminescent Properties : Alkoxy-substituted yne-containing poly(phenylene-vinylene)s, synthesized through reactions involving 1-bromo-2,5-dialkoxybenzaldehyde (a compound related to 7-Bromo-1-fluoronaphthalen-2-yl acetate), were studied for their electroluminescent properties (Egbe et al., 2004).

properties

IUPAC Name

(7-bromo-1-fluoronaphthalen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO2/c1-7(15)16-11-5-3-8-2-4-9(13)6-10(8)12(11)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOXYFDTZLCBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=C(C=CC(=C2)Br)C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-fluoronaphthalen-2-yl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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